1-Phenyl-1H-pyrazole-4-carboxylic acid

描述

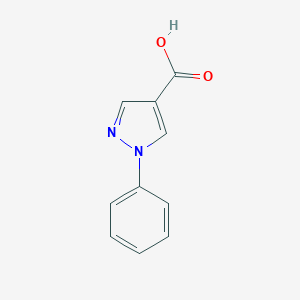

1-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 4-position. This structure serves as a versatile scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, making it valuable for designing bioactive molecules. Derivatives of this compound are synthesized via cyclocondensation reactions involving precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid functionality . Its structural simplicity and modifiable positions (e.g., 3- and 5-positions) enable diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

属性

IUPAC Name |

1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROILLPDIUNLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150399 | |

| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-50-5 | |

| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

1-苯基-1H-吡唑-4-羧酸的合成可以通过多种方法实现。一种常见的方法涉及1,3-二羰基化合物与苯肼的环化,然后氧化。 另一种方法包括在低温下用正丁基锂与4-溴吡唑反应 . 工业生产方法通常涉及使用高产率和经济高效的合成路线,以确保可扩展性和效率 .

化学反应分析

科学研究应用

Pharmaceutical Applications

1-Phenyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives have been studied for their pharmacological properties, including:

- Antiarrhythmic Activity : Some pyrazole derivatives exhibit significant antiarrhythmic effects, making them candidates for treating cardiac conditions. Research indicates that these compounds can stabilize heart rhythms by modulating ion channels .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies on related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .

- Antimicrobial Activity : Several studies indicate that pyrazole derivatives possess antimicrobial properties, effective against a range of bacteria and fungi. This application is particularly relevant in developing new antibiotics .

Agricultural Applications

In agricultural chemistry, this compound is utilized in the development of agrochemicals:

- Herbicides and Fungicides : The compound is integral to formulating herbicides and fungicides that protect crops from pests and diseases. Its efficacy in enhancing crop yield while promoting sustainable farming practices has been well-documented .

Material Science Applications

The exploration of this compound extends into material science:

- Advanced Materials : Research indicates that this compound can be used to develop new polymers and coatings with enhanced durability and resistance to environmental factors. These materials are crucial for various industrial applications where longevity and performance are essential .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference standard:

- Chromatographic Techniques : It is employed in chromatographic methods to accurately identify and quantify other chemical substances within complex mixtures. This application is vital for quality control in pharmaceuticals and environmental analysis .

Biochemical Research

The compound's role in biochemistry is significant:

- Enzyme Inhibition Studies : Research into the enzyme inhibition properties of this compound provides insights into metabolic pathways and potential therapeutic targets for various diseases. Understanding these interactions can lead to the development of new drugs targeting specific enzymes involved in disease processes .

Case Study 1: Anticancer Activity

A study published in PMC highlighted the anticancer potential of pyrazole derivatives, demonstrating their ability to inhibit cell growth in multiple cancer types. The research utilized this compound as a starting material for synthesizing more potent analogs with improved efficacy against cancer cells .

Case Study 2: Agricultural Efficacy

Research conducted on the agricultural applications of pyrazole derivatives indicated that formulations containing this compound showed significant effectiveness against common crop diseases, leading to increased yields and reduced reliance on traditional pesticides .

作用机制

1-苯基-1H-吡唑-4-羧酸的作用机制涉及它与特定分子靶标的相互作用。例如,它可以抑制血红素前列腺素D合酶等酶,影响各种生化途径。 具体的分子靶标和途径取决于具体的应用和使用环境 .

相似化合物的比较

Key Observations :

- Acidic conditions (e.g., H₂SO₄) favor cyclization for thiazole-containing derivatives .

- Amide coupling reagents (EDC/HOBt) are critical for retaining stereochemistry in drug candidates .

Spectral and Physicochemical Properties

- IR Spectroscopy :

- NMR :

- Crystallography :

- 5-Trifluoromethyl derivatives form 3D networks via O–H···O, C–H···N, and C–H···F interactions .

生物活性

4-Cyclopentylphenol is an organic compound with the molecular formula CHO, characterized by a phenolic group substituted with a cyclopentyl group at the para position. This compound has garnered attention due to its potential biological activities, particularly in enzymatic reactions and interactions with biological systems.

1. Enzymatic Activity

Recent studies have identified 4-cyclopentylphenol as a substrate for flavin-dependent enzymes, specifically vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO). These enzymes catalyze the oxidation of phenolic compounds, and 4-cyclopentylphenol has shown promising reactivity.

1.1 Kinetic Parameters

The kinetic activity of 4-cyclopentylphenol was evaluated using various enzyme variants. The His-VAO variant exhibited a conversion rate of 3.9 s , making it one of the most efficiently converted substrates alongside eugenol and chavicol . In another study, Gc4EO, a newly characterized oxidase from Gulosibacter chungangensis, demonstrated high catalytic efficiency with 4-cyclopentylphenol, indicating its potential for biocatalytic applications in the oxidative bioconversion of phenolic compounds .

2.1 Interaction with Biological Systems

4-Cyclopentylphenol's phenolic structure allows it to interact with various biological receptors and enzymes, potentially altering their activity. Its role as a substrate for VAO and EUGO suggests that it may influence metabolic pathways involving phenolic compounds.

3.1 Case Study on Substrate Specificity

A screening assay developed for VAO and EUGO revealed that 4-cyclopentylphenol is effectively converted into 4-(1-cyclopenten-1-yl)phenol, highlighting its utility as a substrate in biocatalytic processes . The assay confirmed nearly complete conversion (>99%) after two hours of reaction time.

3.2 Comparative Studies

Comparative studies have shown that while 4-cyclopentylphenol is efficiently processed by VAO and EUGO, other linear 4-alkylphenols do not exhibit similar enzymatic activity. This specificity underscores the unique properties of cyclic alkyl substituents in enhancing enzyme-substrate interactions .

常见问题

Q. What are the optimized synthetic routes for 1-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation or multicomponent reactions.

- Cyclocondensation : React ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis (NaOH/EtOH) to yield the carboxylic acid derivative (72% yield) .

- Multicomponent synthesis : Mix aldehydes, phenylhydrazine, and alkene derivatives in SDS micellar solutions with PhIO as an oxidant at 0°C. Purify via column chromatography (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester achieved 85% yield) .

Key considerations : Solvent polarity, temperature, and catalyst selection (e.g., PhIO vs. TBHP) critically affect regioselectivity and yield.

Q. How can structural characterization be systematically performed for this compound?

Combine spectroscopic, crystallographic, and computational methods:

Q. What purification strategies are effective for isolating this compound derivatives?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) for intermediates like methyl esters .

- Acid-base extraction : Hydrolyze esters (e.g., methyl or ethyl) under basic conditions (NaOH/EtOH), followed by acid precipitation (HCl) to isolate the carboxylic acid .

- Recrystallization : Use ethanol/water mixtures for final purification (reported purity >98% via HPLC) .

Advanced Research Questions

Q. How do experimental spectral data (FT-IR, NMR) align with computational predictions?

- FT-IR : Experimental O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1690 cm⁻¹) match DFT-calculated frequencies within ±10 cm⁻¹ .

- NMR : Theoretical chemical shifts (GIAO method) correlate with experimental data (R² > 0.98 for ¹H NMR) .

Note : Discrepancies >0.3 ppm in ¹³C NMR may arise from solvent effects or intermolecular hydrogen bonding.

Q. How can contradictory data on reaction yields or spectroscopic results be resolved?

- Case study : A 20% yield discrepancy in cyclocondensation reactions may arise from:

- Mitigation : Use in situ monitoring (TLC or HPLC) to optimize reaction progress and validate purity post-purification.

Q. What computational methods predict the thermodynamic stability of tautomeric forms?

Q. How can molecular docking identify bioactivity hotspots in derivatives?

- Target selection : Use crystallographic data from enzymes (e.g., COX-2 or kinases) for docking studies.

- Pharmacophore mapping : The pyrazole ring and carboxylic acid group form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while phenyl enhances hydrophobic interactions .

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine models.

Q. What are the implications of polymorphism on crystallographic data interpretation?

- Case study : Two polymorphs of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit distinct H-bonding networks (dimer vs. chain motifs), altering melting points by 5–8°C .

- Mitigation : Perform DSC and PXRD to confirm phase purity before structure-property analyses.

Methodological Best Practices

- Safety : Handle intermediates (e.g., PhIO) in fume hoods due to oxidative hazards .

- Data validation : Cross-reference crystallographic data with CIF files (CCDC entries) and refine using SHELXL .

- Reproducibility : Report detailed reaction conditions (e.g., equivalents, solvent grades) to minimize variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。